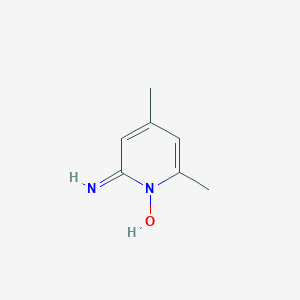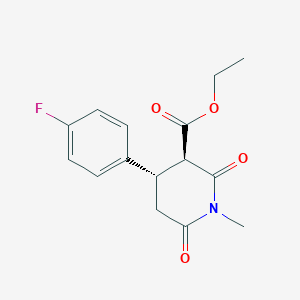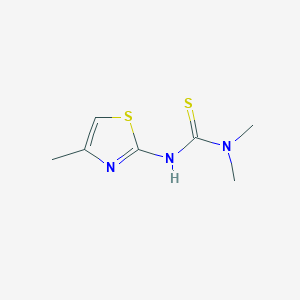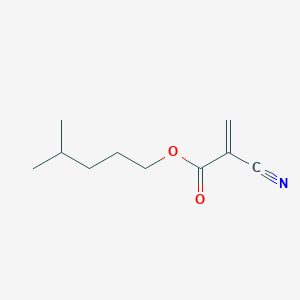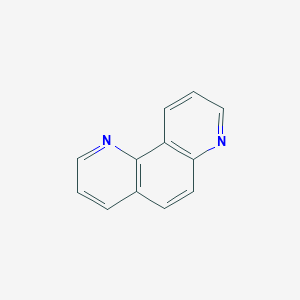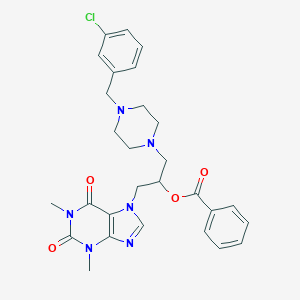
7-(2-Benzoyloxy-3-(4-(m-chlorobenzyl)-1-piperazinyl)propyl)theophylline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-Benzoyloxy-3-(4-(m-chlorobenzyl)-1-piperazinyl)propyl)theophylline is a complex organic compound that combines theophylline, a well-known bronchodilator, with a piperazine derivative. This compound is of interest due to its potential pharmacological properties, particularly in the field of respiratory medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Benzoyloxy-3-(4-(m-chlorobenzyl)-1-piperazinyl)propyl)theophylline typically involves multiple steps:
Preparation of the Theophylline Derivative: Theophylline is first modified to introduce a reactive group at the 7-position. This can be achieved through alkylation reactions using appropriate alkyl halides under basic conditions.
Formation of the Piperazine Intermediate: The piperazine derivative is synthesized by reacting m-chlorobenzyl chloride with piperazine in the presence of a base such as sodium carbonate.
Coupling Reaction: The theophylline derivative is then coupled with the piperazine intermediate through a nucleophilic substitution reaction. This step often requires a catalyst or a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Benzoylation: The final step involves the benzoylation of the hydroxyl group using benzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzoyl group, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its synthesis and reactivity provide insights into the behavior of multi-functionalized organic compounds.
Biology
Biologically, 7-(2-Benzoyloxy-3-(4-(m-chlorobenzyl)-1-piperazinyl)propyl)theophylline is investigated for its potential as a therapeutic agent. Its structure suggests possible applications in modulating neurotransmitter systems due to the piperazine moiety.
Medicine
In medicine, the compound is explored for its bronchodilatory effects, leveraging the theophylline core. It may offer advantages over traditional theophylline due to the added functionalities that could enhance its pharmacokinetic and pharmacodynamic profiles.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals, particularly those targeting respiratory conditions
作用机制
The mechanism of action of 7-(2-Benzoyloxy-3-(4-(m-chlorobenzyl)-1-piperazinyl)propyl)theophylline likely involves multiple pathways:
Bronchodilation: The theophylline core acts as a phosphodiesterase inhibitor, increasing cyclic AMP levels and leading to bronchodilation.
Neurotransmitter Modulation: The piperazine moiety may interact with neurotransmitter receptors, potentially modulating their activity and contributing to the compound’s overall pharmacological effects.
相似化合物的比较
Similar Compounds
7-(2-Hydroxy-3-(4-(m-chlorobenzyl)-1-piperazinyl)propyl)theophylline: Similar structure but lacks the benzoyl group.
7-(2-Benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)theophylline: Similar structure but lacks the m-chloro substituent on the benzyl group.
7-(2-Benzoyloxy-3-(4-(p-chlorobenzyl)-1-piperazinyl)propyl)theophylline: Similar structure but with a different position of the chloro substituent on the benzyl group.
Uniqueness
The unique combination of the benzoyloxy group, m-chlorobenzyl substituent, and theophylline core in 7-(2-Benzoyloxy-3-(4-(m-chlorobenzyl)-1-piperazinyl)propyl)theophylline provides distinct pharmacological properties. This specific arrangement may offer enhanced efficacy or reduced side effects compared to similar compounds.
属性
IUPAC Name |
[1-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propan-2-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31ClN6O4/c1-31-25-24(26(36)32(2)28(31)38)35(19-30-25)18-23(39-27(37)21-8-4-3-5-9-21)17-34-13-11-33(12-14-34)16-20-7-6-10-22(29)15-20/h3-10,15,19,23H,11-14,16-18H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIDBXDJKNRNOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC4=CC(=CC=C4)Cl)OC(=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClN6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00941909 |
Source


|
| Record name | 1-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propan-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19977-07-2 |
Source


|
| Record name | 1-Piperazineethanol, 4-(m-chlorobenzyl)-alpha-(1,3-dimethyl-7-xanthinylmethyl)-, benzoate (ester) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019977072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propan-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
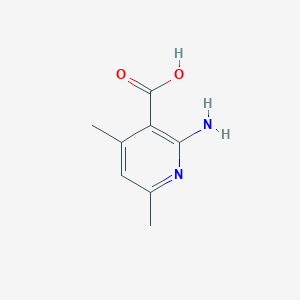
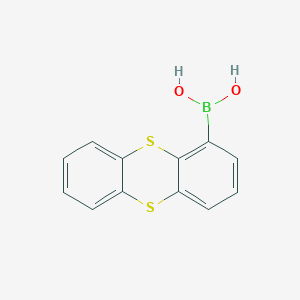
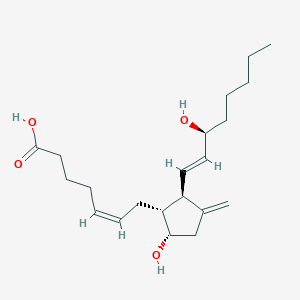
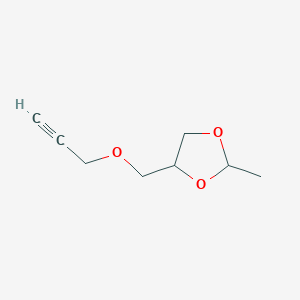
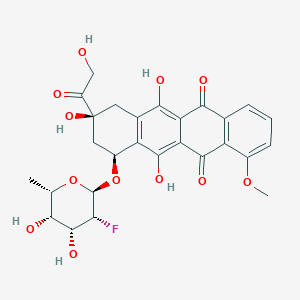
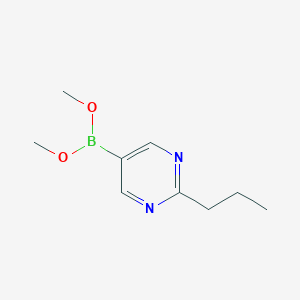
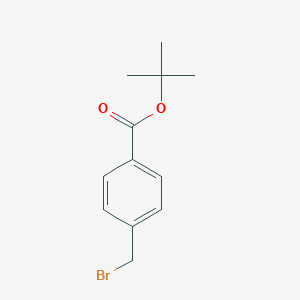
![2-[(4-Benzamidophenyl)sulfonylamino]acetic acid](/img/structure/B34515.png)
